molecular formula C9H13N3O B1420063 2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine CAS No. 1159821-30-3

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine

Cat. No.: B1420063
CAS No.: 1159821-30-3
M. Wt: 179.22 g/mol
InChI Key: HUFXKJVKRFXSCU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrimidine and tetrahydropyran. Pyrimidine is a basic aromatic ring structure found in many kinds of natural substances such as nucleotides of DNA and RNA . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydropyran is a colourless volatile liquid .

Scientific Research Applications

1. Drug Design and Discovery

  • PF-04447943, a derivative of the compound, is a novel PDE9A inhibitor identified for treating cognitive disorders. It has shown effectiveness in elevating central cGMP levels in the brain and CSF of rodents and exhibits procognitive activity in rodent models (Verhoest et al., 2012).

2. Synthesis and Chemical Properties

  • Efficient synthesis of compounds like (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles and aryl/heteroaryl tethered pyrimidin-4-yl acetonitriles has been achieved using base-catalyzed ring transformation (Pratap et al., 2007).

3. Histamine Receptor Ligands

  • 2-Aminopyrimidines, as ligands for the histamine H4 receptor, have been synthesized and optimized for potency, leading to compounds with potential for anti-inflammatory and antinociceptive activities in pain models (Altenbach et al., 2008).

4. Inhibitors of Cyclin-Dependent Kinase

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as inhibitors of cyclin-dependent kinase-2 (CDK2), showing potential in antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

5. Neuropeptide Y1 Receptor Antagonists

  • A series of pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and evaluated as neuropeptide Y1 receptor antagonists. These compounds have shown potential in regulating food intake in rodents (Griffith et al., 2011).

6. Role in Circadian Clock Regulation

  • Selective inhibition of Casein Kinase 1ε, related to this compound, has been studied for its minimal effect on the circadian clock, providing insights into the roles of specific kinases in circadian timing (Walton et al., 2009).

7. Antimicrobial Activity

  • Novel heterocyclic arylazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine structures have been prepared and tested for antimicrobial activity, exhibiting strong antibacterial activity against various bacteria (Khattab et al., 2017).

8. Applications in Organic Chemistry

  • Efficient synthesis methods for various derivatives like pyrazolo[1,5-a]pyrimidin-4-ylamines have been developed, contributing to advancements in organic synthesis techniques (Svete et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to target enzymes likeInterstitial Collagenase and Collagenase 3 . These enzymes play a crucial role in the breakdown of collagen in the extracellular matrix, which is an essential process in various physiological and pathological processes.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Biochemical Analysis

Biochemical Properties

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Toll-like receptor 7 agonists, which are involved in the immune response . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to interact with Toll-like receptor 7 agonists is a key aspect of its molecular mechanism, as it can modulate immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing immune responses or modulating cellular functions. At higher doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions . The compound’s role in metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular functions.

Properties

IUPAC Name

2-(oxan-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-1-4-11-9(12-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFXKJVKRFXSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671778
Record name 2-(Oxan-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-30-3
Record name 2-(Tetrahydro-2H-pyran-4-yl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Oxan-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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